molecular formula C21H20N2O6 B13898709 N-Cbz-5-phthalimido-L-norvaline

N-Cbz-5-phthalimido-L-norvaline

Cat. No.: B13898709
M. Wt: 396.4 g/mol
InChI Key: QCLYZAIZBKHBFT-UHFFFAOYSA-N
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Description

N-Cbz-5-phthalimido-L-norvaline is a specialized, orthogonally protected amino acid building block designed for advanced Fmoc-based solid-phase peptide synthesis (SPPS). This compound features a carboxybenzyl (Cbz) group protecting the alpha-amine, and a phthalimide group on the side chain. The Cbz group is stable under basic conditions but can be removed by hydrogenolysis, allowing for orthogonal deprotection strategies relative to the Fmoc group commonly used in SPPS. The side-chain phthalimido group serves as a protected aminooxy functionality. After deprotection, typically with hydrazine, the resulting aminooxy group is a key handle for chemoselective ligation, enabling the conjugation of peptides to carbonyl-containing molecules like aldehydes and ketones to form stable oxime bonds. This makes this compound an invaluable tool for constructing complex peptide conjugates, bioconjugates, and tethered peptide libraries for fragment-based drug discovery. Its application is critical in chemical biology and medicinal chemistry for developing new probes and therapeutic candidates, facilitating the study of protein-protein interactions and the creation of peptide-based materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYZAIZBKHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for N Cbz 5 Phthalimido L Norvaline

Divergent and Convergent Synthetic Approaches to the L-Norvaline Backbone

The creation of the chiral L-norvaline framework is a critical first step. Both divergent and convergent strategies, employing either chemical or enzymatic methods, are utilized to achieve the desired enantiopurity.

Chemical Synthesis of L-Norvaline Enantiomers

The asymmetric synthesis of L-norvaline often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome. One notable method begins with a glycine (B1666218) Schiff base, which undergoes an asymmetric transfer allylation. cancer.govcancer.gov This reaction, catalyzed by a cinchonidine-derived Corey catalyst, yields (S)-allylglycine with an enantiomeric excess greater than 97%. cancer.govresearchgate.netnih.gov Subsequent hydrogenation of the allyl group furnishes the desired L-norvaline.

Starting MaterialKey Reagents/CatalystsProductEnantiomeric Excess (ee)Overall Yield
Glycine Schiff baseCorey catalyst (cinchonidine-derived)(S)-allylglycine>97%45-75% cancer.govresearchgate.netnih.gov
Optically active Schiff baseHydrocyanic acidL-norvaline hydrochloride~100%40-60% cdnsciencepub.com
Valeric acidThionyl chloride, Liquid bromine, AmmoniaDL-norvalineN/A-
Phthalimidomalonic esterAlkyl halide, Hydrazine (B178648)/Acidα-Amino acidRacemic (initially)-

Enzymatic Resolution Techniques for Chiral Norvaline Precursors

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure L-norvaline. A common strategy employs a multi-enzyme system to resolve a racemic mixture of DL-norvaline. researchgate.net In this process, a D-amino acid oxidase (DAAO) selectively oxidizes the D-norvaline to its corresponding keto acid. researchgate.netresearchgate.net Subsequently, a leucine (B10760876) dehydrogenase (LeuDH) catalyzes the asymmetric reduction of this keto acid to L-norvaline, with the concomitant regeneration of the NADH cofactor by a formate (B1220265) dehydrogenase (FDH). researchgate.netresearchgate.net This method can achieve an enantiomeric excess of over 99% for L-norvaline with a high conversion rate. researchgate.net

Lipases are another class of enzymes utilized in the kinetic resolution of N-protected amino acid esters through hydrolysis. scilit.com Similarly, aminoacylases can be employed for the enantioselective hydrolysis of N-acyl-DL-amino acids.

Enzyme SystemSubstrateKey TransformationProductEnantiomeric Excess (ee)Conversion Rate
DAAO, LeuDH, FDHDL-norvalineSelective oxidation of D-enantiomer and asymmetric reduction of keto acidL-norvaline>99%96.1% researchgate.net
LipaseN-protected norvaline esterEnantioselective ester hydrolysisL-norvalineHigh-
AminoacylaseN-acyl-DL-norvalineEnantioselective hydrolysis of N-acyl groupL-norvalineHigh-

Stereocontrolled Access to γ-Substituted Norvaline Analogues

The synthesis of N-Cbz-5-phthalimido-L-norvaline requires a norvaline analogue with a functional group at the γ-position for the subsequent introduction of the phthalimido group. Stereocontrolled methods are crucial to establish the correct configuration at this position.

A divergent enantioselective strategy has been reported for the synthesis of γ-oxonorvaline and syn-γ-hydroxynorvaline from (S)-allylglycine. researchgate.netnih.gov The synthesis of γ-keto-α-amino acids, such as 5-hydroxy-4-oxo-L-norvaline, can be achieved through the ring-opening of N-sulfonyl aziridine-2-carboxylate (B8329488) esters with organometallic reagents. dntb.gov.ua Another approach involves a diastereoselective Mannich reaction using readily available starting materials like acetone, glyoxylic acid monohydrate, and a chiral amine. researchgate.net

Installation and Orthogonality of N-Cbz and Phthalimido Protecting Groups

With the functionalized L-norvaline backbone in hand, the next phase involves the strategic installation of the N-Cbz and phthalimido protecting groups. The orthogonality of these groups is paramount, allowing for their selective removal under different conditions.

Methods for N-Phthaloylation and Phthalimide (B116566) Derivatives Synthesis

The phthalimido group is a robust protecting group for primary amines. The Gabriel synthesis is a classic method for its introduction, involving the reaction of potassium phthalimide with an alkyl halide. masterorganicchemistry.comorganic-chemistry.orgbyjus.com This method avoids the over-alkylation often seen with ammonia. byjus.com

Direct condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures is another common route. organic-chemistry.orgresearchgate.net For amino acids, N-phthaloylation can be effectively achieved by reacting the free amino acid with phthalic anhydride under reduced pressure and at lower temperatures, which is suitable for large-scale production. nih.govekb.eg Alternative methods include the use of N-(ethoxycarbonyl)phthalimide, which reacts with amines under mild conditions. tandfonline.comtandfonline.com Microwave-assisted synthesis from phthalic anhydride and an amine has also been reported to give good yields in short reaction times. researchgate.net

ReagentSubstrateConditionsProduct
Potassium phthalimideAlkyl halideSN2 reactionN-Alkyl phthalimide masterorganicchemistry.combyjus.com
Phthalic anhydridePrimary amineHigh temperature or reduced pressureN-Substituted phthalimide organic-chemistry.orgresearchgate.netnih.gov
N-(Ethoxycarbonyl)phthalimideAmineMild conditionsN-Phthaloyl derivative tandfonline.comtandfonline.com
Phthalic anhydride, AmineMicrowave irradiation150-250 °C, 3-10 minN-Substituted phthalimide researchgate.net

Carbobenzyloxy (Cbz) Protection Strategies in Amino Acid Synthesis

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amino function in peptide synthesis. numberanalytics.comwikipedia.orgbachem.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comquimicaorganica.orgyoutube.com This forms a stable carbamate, effectively masking the nucleophilicity of the amine. numberanalytics.comyoutube.com

The Cbz group is stable under basic and mild acidic conditions but can be readily removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. bachem.comquimicaorganica.org This orthogonality to the phthalimido group, which is typically cleaved by hydrazinolysis, is a key feature in the synthesis of complex molecules. masterorganicchemistry.comorganic-chemistry.org Chemoselective N-benzyloxycarbonylation of amines can be achieved in water, offering an environmentally friendly approach. ijacskros.com

ReagentSubstrateConditionsProduct
Benzyl chloroformate (Cbz-Cl)Amino acidBaseN-Cbz-amino acid numberanalytics.comquimicaorganica.org
O-Alkyl S-(pyridin-2-yl)carbonothiolatesAmineRoom temperature, airN-Cbz-amine organic-chemistry.org
Benzyl chloroformate (Cbz-Cl)AmineWater, room temperatureN-Cbz-amine ijacskros.com

Sequential and Orthogonal Protection Schemes for this compound

The synthesis of this compound necessitates a sophisticated protection scheme to differentiate the α-amino group and the side-chain amino group. This is achieved through the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. nih.gov This strategy is fundamental in peptide chemistry to prevent unwanted side reactions and ensure the desired peptide sequence. nih.gov

For this compound, the α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, while the ε-amino group of the norvaline side chain is protected by a phthalimido group. The Cbz group is a classic urethane-type protecting group that is stable under a range of conditions but can be readily removed by catalytic hydrogenation (H₂/Pd) or under acidic conditions like HBr in acetic acid. creative-peptides.compeptide.com The phthalimido group, on the other hand, is typically cleaved by hydrazinolysis. This differential reactivity allows for the selective deprotection of either the α-amino group for peptide bond formation or the side-chain amino group for further functionalization.

Table 1: Common Orthogonal Protecting Group Strategies in Peptide Synthesis

α-Amino ProtectionSide-Chain ProtectionDeprotection Conditions for α-Amino GroupDeprotection Conditions for Side-Chain Group
FmoctBu, Trt, BocPiperidine (B6355638) (base)TFA (acid)
BocBzl, Cl-ZTFA (acid)HF, TFMSA (strong acid)
CbzPhthalimidoH₂/Pd, HBr/AcOHHydrazine

Asymmetric Induction and Stereochemical Control in this compound Synthesis

Maintaining the L-configuration of the α-carbon is paramount in the synthesis of this compound. Several asymmetric synthesis strategies can be employed to achieve high stereochemical purity.

Chiron-Based Approaches for Chiral Amino Acid Construction

The chiron approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. rsc.orgyoutube.com These "chiral synthons" possess defined stereochemistry that is carried through the synthetic sequence to the final product. youtube.com For the synthesis of this compound, a suitable chiral starting material, such as L-glutamic acid, could be envisioned. The carboxylic acid side chain of L-glutamic acid could be chemically transformed into the phthalimido-protected amino group of the target molecule, preserving the original stereocenter. This approach is efficient as it leverages the inherent chirality of natural molecules. rsc.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. This method is a powerful tool for the asymmetric synthesis of α-amino acids. nih.gov For instance, a prochiral glycine equivalent can be coupled to a chiral auxiliary. Subsequent alkylation of the resulting enolate would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched amino acid. Various chiral auxiliaries derived from natural products or synthesized with high enantiopurity are available for this purpose.

Catalytic Asymmetric Methods Employed in Analogous Systems

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. wiley.comfrontiersin.org In the context of amino acid synthesis, various catalytic methods have been developed. These include:

Asymmetric Hydrogenation: The hydrogenation of prochiral dehydroamino acid derivatives using a chiral catalyst can produce enantiomerically enriched amino acids. nih.gov

Phase-Transfer Catalysis: Asymmetric alkylation of glycine Schiff bases under phase-transfer conditions using chiral catalysts can afford a variety of α-amino acids with high enantioselectivity.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully used to catalyze asymmetric Mannich and aldol (B89426) reactions to produce functionalized amino acids. acs.orgdntb.gov.ua For example, a proline-catalyzed Mannich-type reaction of γ-pyrone-derived aldimines with carbonyl compounds can lead to γ-functionalized α-amino acid derivatives. acs.org

Metal-Catalyzed Reactions: Chiral transition-metal complexes, such as those of nickel(II), have been employed in the asymmetric synthesis of tailor-made amino acids. nih.gov These complexes can control the stereochemistry of alkylation reactions on glycine Schiff base templates.

While direct catalytic asymmetric synthesis of this compound may not be explicitly documented, the principles from these analogous systems can be applied to develop a suitable catalytic route. nih.gov

Strategies for Minimizing Racemization during Functionalization and Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant challenge in peptide synthesis and amino acid functionalization. highfine.comnih.gov It can occur during the activation of the carboxylic acid for peptide bond formation or under harsh reaction conditions. nih.govpeptide.comnih.gov

Several strategies are employed to minimize racemization:

Urethane-type Protecting Groups: The use of urethane-based α-amino protecting groups like Cbz, Boc, and Fmoc is crucial. bachem.com The electron-donating nature of the urethane (B1682113) oxygen helps to suppress the formation of the oxazolone (B7731731) intermediate, which is a key pathway for racemization. highfine.com

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical. Carbodiimides like DCC and EDC are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure. highfine.combachem.com These additives act as racemization suppressors by forming activated esters that are less prone to racemization than the intermediates formed with the coupling reagent alone. highfine.compeptide.com Phosphonium (B103445) and uronium salt-based coupling reagents like PyBOP and HATU are also known for their high efficiency and low racemization levels. jpt.com

Reaction Conditions: Careful control of reaction conditions, such as temperature and base, is essential. The use of sterically hindered and less basic amines, like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, can help to minimize racemization. highfine.com Performing couplings at lower temperatures can also be beneficial.

Chemical Transformations and Mechanistic Investigations of N Cbz 5 Phthalimido L Norvaline

Side Chain Functionalization and Derivatization at the C-5 Position

The pentyl side chain, functionalized at the C-5 position with a phthalimido group, offers a unique handle for modification, distinct from the core amino acid functionalities.

The phthalimido group at the C-5 position serves as a common and stable protecting group for a primary amine, installed via the Gabriel synthesis. The primary reactivity at this position involves the deprotection of this group to liberate the terminal amine, which can then participate in subsequent nucleophilic substitution and alkylation reactions.

The most common method for cleaving the phthalimide (B116566) is through hydrazinolysis, using hydrazine (B178648) (N₂H₄) in a suitable solvent like ethanol (B145695) or methanol (B129727). The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic byproduct, phthalhydrazide (B32825), and the desired free amine at the C-5 position.

Once deprotected, the resulting 5-amino-N-Cbz-L-norvaline derivative becomes a versatile intermediate. The terminal primary amine is a potent nucleophile and can be readily alkylated using various electrophiles.

Table 1: Representative Alkylation Reactions at the C-5 Amine

Reaction TypeElectrophile ExampleProduct TypeGeneral Conditions
Reductive Amination Aldehydes (e.g., Benzaldehyde)Secondary AmineNaBH₃CN or NaBH(OAc)₃, mild acidic pH
Direct Alkylation Alkyl Halides (e.g., Methyl Iodide)Secondary/Tertiary AmineMild base (e.g., K₂CO₃, Et₃N), polar solvent
Acylation Acid Chlorides/AnhydridesAmideBase (e.g., Pyridine, Et₃N), aprotic solvent
Michael Addition α,β-Unsaturated Esters/Ketonesβ-Amino Ester/KetoneAprotic solvent, may require a catalyst

Introducing unsaturation into the side chain of N-Cbz-5-phthalimido-L-norvaline requires multi-step synthetic sequences, as the phthalimido group itself is not directly amenable to olefination reactions. A plausible strategy would involve the transformation of the C-5 position into a functional group capable of undergoing elimination or olefination.

One potential pathway involves the conversion of the terminal phthalimido group into a carbonyl functionality. This could be achieved through oxidative deamination of the liberated primary amine (after deprotection) to yield an aldehyde. This aldehyde can then serve as a substrate in classic olefination reactions.

Table 2: Potential Olefination Strategies Post-Functional Group Transformation

Olefination ReactionReagentIntermediate RequiredProduct
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR)AldehydeAlkene
Horner-Wadsworth-Emmons Phosphonate Carbanion ((RO)₂P(O)CHR⁻)Aldehyde(E)-Alkene (typically)
Julia-Kocienski Olefination Phenyltetrazolyl Sulfone AnionAldehydeAlkene

An alternative approach to introduce unsaturation could involve converting the terminal amine into a suitable leaving group, followed by a base-induced elimination reaction to form a terminal alkene.

Modern synthetic chemistry has seen the rise of catalytic C-H functionalization, a powerful tool for modifying unactivated aliphatic C-H bonds. nih.gov These methods have the potential to directly derivatize the methylene (B1212753) groups (C-2, C-3, C-4) of the norvaline side chain. Transition metal catalysis, particularly with palladium, has been effectively used for the site-selective functionalization of amino acid derivatives. nih.gov

In the context of this compound, a directing group strategy could be employed to achieve site-selectivity. nih.gov The protected α-amine or the carboxyl group could coordinate to a metal catalyst, positioning it to activate a specific C-H bond for subsequent transformation, such as arylation, alkenylation, or amination. acs.org While most directed C-H activation processes proceed via five or six-membered cyclometallated intermediates, the development of new catalysts and ligands continues to expand the scope of these reactions to other positions. nih.gov For example, palladium-catalyzed C-H arylation has been successfully applied to various amino acid side chains using aryl iodides or bromides as coupling partners under specific optimized conditions. acs.org

Reactivity Profiles of the Carboxyl and Protected Amine Functions

The core amino acid structure, consisting of the N-Cbz protected amine and the C-terminal carboxylic acid, represents the primary site for peptide chain elongation and other modifications.

The synthesis of peptides relies on the formation of an amide bond between the carboxyl group of one amino acid and the amine group of another. In this compound, the α-amine is protected by the Cbz group, preventing self-polymerization and allowing the carboxyl group to be selectively activated for coupling. The phthalimido group on the side chain is stable to standard peptide coupling conditions, thus protecting the C-5 amino functionality.

The process involves the activation of the carboxylic acid to generate a more reactive electrophilic species, which is then susceptible to nucleophilic attack by the amino group of the incoming peptide or amino acid ester. A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal racemization. nih.govnih.gov

Table 3: Common Peptide Coupling Reagents and Strategies

Reagent ClassExample(s)MechanismNotes
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an O-acylisourea intermediate. Often used with additives like HOBt or NHS to suppress racemization and improve efficiency. nih.govDCC can lead to insoluble dicyclohexylurea byproduct. EDC is water-soluble, simplifying purification. nih.gov
Phosphonium (B103445) Salts BOP, PyBOPForms an active phosphonium ester.Known for high coupling efficiency, especially for hindered amino acids. nih.gov
Uronium/Guanidinium Salts HBTU, HATU, TFFHForms an active uronium/guanidinium ester.Generally provides fast reaction times and high yields with low racemization. google.com
Hypervalent Iodine IBA-OBzFunctions in the presence of a phosphine (B1218219) to activate the carboxyl group. nih.govCan be effective for coupling sterically hindered amino acids. nih.gov

These coupling reactions are fundamental to both liquid-phase and solid-phase peptide synthesis (SPPS), where this compound could be incorporated into a growing peptide chain. masterorganicchemistry.com

Besides amide bond formation, the carboxyl group of this compound can undergo several other important transformations, most notably esterification. Esterification is frequently employed to protect the C-terminus during peptide synthesis or to modify the molecule's properties.

Common esters include:

Methyl/Ethyl Esters: Prepared using the corresponding alcohol under acidic conditions (Fischer esterification) or via reaction with alkyl halides in the presence of a base.

Benzyl (B1604629) (Bzl) Esters: Offer the advantage of being removable by hydrogenolysis, a condition compatible with the Cbz protecting group.

Tert-butyl (tBu) Esters: Formed using isobutylene (B52900) or tert-butyl bromide and are cleaved under acidic conditions, providing an orthogonal protection strategy relative to Cbz and phthalimido groups.

Beyond esterification, the carboxylic acid can be reduced to the corresponding primary alcohol, N-Cbz-5-phthalimido-L-norvalinol. This transformation is typically achieved using strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), although care must be taken as these reagents can sometimes affect other functional groups. This amino alcohol derivative can serve as a precursor for further synthetic elaborations.

Selective Deprotection of Cbz and Phthalimide Groups

The differential reactivity of the N-Cbz and phthalimide protecting groups in this compound allows for their selective removal, a critical feature in sequential synthesis. The Cbz group, a carbamate, is classically susceptible to hydrogenolysis. total-synthesis.com This process typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent. total-synthesis.com The reaction proceeds via the reductive cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. total-synthesis.com

Conversely, the phthalimide group is stable to these conditions but can be selectively cleaved using hydrazinolysis. The most common reagent for this transformation is hydrazine (N₂H₄) in a suitable solvent like ethanol or methanol. The mechanism involves nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, leading to a ring-opening and subsequent formation of a stable phthalhydrazide byproduct, releasing the primary amine.

The orthogonality of these deprotection strategies is a cornerstone of their utility. For instance, the Cbz group can be removed while the phthalimide group remains intact, and vice versa. This selective deprotection is fundamental in multistep syntheses where the newly deprotected functional group needs to undergo a specific subsequent reaction. While harsh acidic conditions can also cleave the Cbz group, this method is less common due to potential side reactions. total-synthesis.com Enzymatic methods for Cbz deprotection have also been developed, offering mild and highly specific alternatives. google.com

The following table summarizes common conditions for the selective deprotection of Cbz and phthalimide groups, which are applicable to substrates like this compound.

Protecting GroupReagents and ConditionsMechanismPrimary Byproducts
N-Cbz H₂, Pd/C in MeOH or EtOHHydrogenolysisToluene, CO₂
Transfer Hydrogenation (e.g., cyclohexene, Pd/C)Catalytic Hydrogen TransferToluene, CO₂
Phthalimide Hydrazine (N₂H₄) in EtOH or MeOHNucleophilic Acyl Substitution (Hydrazinolysis)Phthalhydrazide

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations.

Concerted and Stepwise Pathways in Derivatization

The derivatization of amino acids like this compound can proceed through either concerted or stepwise mechanisms, largely dependent on the nature of the reagents and reaction conditions. For example, in peptide bond formation where the carboxylic acid of this compound is activated, the subsequent aminolysis can be considered. If an activating agent forms a highly reactive intermediate (e.g., an acyl chloride or a mixed anhydride), the subsequent reaction with an amine nucleophile typically proceeds through a stepwise nucleophilic acyl substitution (addition-elimination) pathway.

In contrast, certain enzymatic reactions or reactions involving specific coupling reagents might exhibit more concerted character, where bond formation and bond breaking occur in a single transition state. The transamination reactions catalyzed by aminotransferases, for example, proceed through a series of steps known as a ping-pong bi-bi mechanism, which involves distinct half-reactions rather than a single concerted step. nih.gov

Role of Transition Metal Catalysis (e.g., Palladium-Mediated Reactions)

Transition metal catalysis, particularly with palladium, is pivotal in many transformations of protected amino acids. rsc.org While the primary role of palladium in the context of this compound is in the hydrogenolysis of the Cbz group, palladium catalysts are also instrumental in a wide array of cross-coupling reactions. rsc.orgorganic-chemistry.org Should the molecule be further modified to include a halide, for instance, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon bonds. youtube.com These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. rsc.org Palladium-catalyzed oxidative carbonylation is another powerful tool for constructing complex molecular architectures. nih.govnih.gov

Photoredox and Organocatalytic Mechanisms in Amino Acid Transformations

The fields of photoredox and organocatalysis have introduced novel, mild methods for the transformation of amino acids and related compounds. nih.govnih.gov Photoredox catalysis, often utilizing ruthenium or iridium complexes, can generate radical species under visible light irradiation. acs.orgresearchgate.net For a molecule like this compound, the carboxylic acid could be converted into a redox-active ester. This ester, upon single-electron reduction by an excited photocatalyst, can fragment to produce a carbon-centered radical, which can then participate in various C-C bond-forming reactions. acs.org

Organocatalysis, which uses small organic molecules as catalysts, can be combined with photoredox catalysis in dual catalytic systems to achieve high levels of stereocontrol. acs.org For instance, an organocatalyst could generate an enamine from a carbonyl compound, which then reacts with a radical generated photochemically from a derivative of the protected norvaline. These methods are at the forefront of modern synthetic chemistry and offer powerful alternatives to traditional transition-metal-based approaches. nih.govbeilstein-journals.org

Stereochemical Course of Key Reactions

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of the L-norvaline core is of utmost importance in most synthetic applications. For many standard transformations, such as peptide couplings and deprotections, the reaction conditions are specifically chosen to avoid racemization. For example, the hydrogenolysis of the Cbz group does not affect the stereocenter. Similarly, the hydrazinolysis of the phthalimide group at the end of the side chain has no bearing on the alpha-carbon's stereochemistry.

However, in reactions that involve the alpha-carbon or the adjacent carbonyl group, the potential for racemization must be carefully considered. For instance, activation of the carboxylic acid to form certain active esters can sometimes lead to racemization via the formation of an achiral enolate or oxazolone (B7731731) intermediate, especially in the presence of a base. The choice of coupling reagents and additives (like HOBt or HOAt) is critical in suppressing this side reaction.

When introducing new stereocenters or modifying existing ones through advanced methods like photoredox or organocatalysis, the stereochemical outcome is dictated by the catalyst and the reaction mechanism. The use of chiral catalysts or auxiliaries is essential for directing the stereoselectivity of these transformations. The inherent chirality of the L-norvaline starting material can also influence the stereochemical course of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. The modification of amino acids can significantly alter their properties and functions within larger molecules like proteins. youtube.comyoutube.com Furthermore, the use of D-amino acids, enantiomers of the natural L-amino acids, can enhance the metabolic stability of peptide-based drugs. nih.gov

Applications of N Cbz 5 Phthalimido L Norvaline As a Chiral Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Non-Proteinogenic Amino Acids and Analogues

N-Cbz-5-phthalimido-L-norvaline serves as a valuable starting material for the synthesis of various non-proteinogenic amino acids, which are crucial components in drug discovery and chemical biology. The phthalimido group can be selectively deprotected to reveal a primary amine, which can then be further functionalized. For instance, the Gabriel synthesis, a well-established method for preparing primary amines, can be employed to convert the phthalimido group into an amino group. libretexts.orglibretexts.org This transformation, followed by manipulation of the carboxylic acid and the Cbz-protected amine, allows for the creation of a diverse array of unnatural amino acids.

The general strategy involves the alkylation of an N-phthalimidomalonic ester, followed by hydrolysis and decarboxylation to yield the desired amino acid. khanacademy.org While direct examples starting from this compound are not extensively documented in readily available literature, the principles of this methodology are directly applicable. The norvaline side chain can be extended or modified prior to or after the deprotection steps, providing access to a wide range of α-amino acids with varying side-chain lengths and functionalities. nih.gov Furthermore, palladium-catalyzed C-H olefination of aliphatic amines and amino acids presents a modern approach to synthesizing non-proteinogenic amino acids, offering a direct way to introduce new functional groups. nih.gov

The synthesis of ornithine analogues, for example, can be envisioned starting from this compound. Ornithine is a key amino acid in various biological processes, and its analogues are of interest as enzyme inhibitors. nih.gov Deprotection of the phthalimido group of this compound would yield a protected diamino acid that can be further elaborated into various ornithine derivatives.

Utility in Peptidomimetic and Constrained Peptide Scaffold Construction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govdiva-portal.org this compound is a useful building block in the construction of these complex molecules. The defined stereochemistry at the α-carbon is crucial for creating peptidomimetics that can adopt specific three-dimensional conformations required for biological activity.

The side chain of this compound provides a handle for creating constrained peptide scaffolds. For example, after deprotection of the phthalimido group, the resulting primary amine can be used to form cyclic structures by reacting with the carboxylic acid end of the peptide chain or with other functional groups within the peptide. These cyclic peptidomimetics often exhibit increased receptor affinity and selectivity due to their reduced conformational flexibility.

One common strategy in peptidomimetic design is the creation of β-turn mimetics, which mimic a common secondary structure motif in proteins. nih.govdiva-portal.orgmdpi.comdiva-portal.org The stereochemistry and side-chain functionality of this compound can be exploited to construct scaffolds that induce the formation of β-turns in peptide sequences. For instance, the side chain can be incorporated into a cyclic system that forces the peptide backbone into a turn conformation. While direct examples utilizing this compound are not explicitly detailed, the synthesis of various peptidomimetic scaffolds, including those based on diketopiperazines and other heterocyclic systems, often relies on chiral amino acid derivatives with protected functional groups, a category to which this compound belongs. researchgate.net

Contribution to Heterocyclic Compound Synthesis

The structural features of this compound make it a potential precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of two nitrogen atoms at different positions within the molecule, along with a carboxylic acid, provides multiple points for cyclization reactions.

One potential application is in the synthesis of piperidine (B6355638) derivatives. wikipedia.org Piperidines are common structural motifs in many natural products and pharmaceuticals. nih.govmdpi.comrsc.org Through a series of transformations, including the deprotection of the phthalimido group and subsequent intramolecular cyclization, it is conceivable to construct piperidine-2-carboxylic acid derivatives from this compound. rsc.orgnih.gov The stereocenter of the starting material would be preserved, leading to the formation of chiral piperidines. Modified Strecker protocols and other cyclization strategies have been employed for the synthesis of substituted pipecolic acid derivatives. rsc.org

Furthermore, intramolecular cyclization of amino acid derivatives can lead to the formation of various other heterocyclic systems. For example, the reaction of isothiocyanyl amino acids can lead to thioxoimidazolidinyl or thioxooxazolidinyl amino acids. nih.gov While not a direct application, this illustrates the potential for the functional groups in this compound to be converted into reactive species that can undergo intramolecular cyclization to form novel heterocyclic structures. Acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines has also been shown to produce thiadiazine 1-oxides. nih.gov

Stereoselective Introduction of Chiral Norvaline Moieties into Natural Product Frameworks

The stereoselective synthesis of natural products is a cornerstone of organic chemistry, and chiral building blocks like this compound are invaluable in this endeavor. The L-configuration of the norvaline backbone is pre-defined, allowing for the controlled introduction of this chiral moiety into a larger, more complex natural product structure.

The application of amino acids in the structural modification of natural products is a growing field, aiming to enhance their biological activity or improve their pharmacokinetic properties. nih.gov this compound can be coupled with other fragments during a convergent synthesis of a natural product. The Cbz and phthalimido protecting groups can be selectively removed at different stages of the synthesis, allowing for orthogonal functionalization of the molecule.

While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not readily found in the literature, the general strategy of employing protected amino acids is widespread. The synthesis of complex alkaloids, for instance, often involves the use of chiral amino acid derivatives to install key stereocenters. The piperidine ring system, which as discussed could potentially be synthesized from this compound, is a common feature in many alkaloids. whiterose.ac.uk

Development of Novel Synthetic Reagents and Methodologies Based on its Structure

The unique combination of protecting groups and the chiral scaffold of this compound can inspire the development of new synthetic reagents and methodologies. The field of asymmetric catalysis, for example, often utilizes chiral ligands derived from amino acids to induce stereoselectivity in chemical reactions. researchgate.net

This compound, after suitable modification, could potentially serve as a chiral ligand for transition metal-catalyzed reactions. The two nitrogen atoms and the carboxylic acid provide potential coordination sites for a metal center. The chirality of the norvaline backbone could then influence the stereochemical outcome of a reaction catalyzed by the resulting metal complex. The development of chiral β-aminophosphine derivatives from amino acids highlights the potential for creating novel ligands for asymmetric catalysis. wikipedia.org

Furthermore, the principles of solid-phase peptide synthesis (SPPS) can be adapted and extended using building blocks like this compound. researchgate.netwhiterose.ac.ukresearchgate.net The phthalimido group offers an alternative to the commonly used Fmoc or Boc protecting groups for the side-chain amine, potentially allowing for different deprotection strategies and the synthesis of complex peptide architectures. The use of phthalimide-protected amino groups has been explored in the context of oligonucleotide synthesis, demonstrating the stability and utility of this protecting group. biosearchtech.com The development of novel linkers and handles for SPPS is an active area of research, and the functionalities present in this compound could be exploited in the design of new solid supports or cleavable linkers.

Advanced Analytical Methodologies for Characterization and Stereochemical Purity Assessment

Spectroscopic Techniques for Structural Confirmation in Complex Research

Spectroscopic methods are indispensable for the elucidation of the molecular structure of N-Cbz-5-phthalimido-L-norvaline, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the complex structure of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the carbon-hydrogen framework. In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the phthalimido and benzyloxycarbonyl (Cbz) groups, the methylene (B1212753) protons of the norvaline side chain and the Cbz group, and the chiral alpha-proton. The chemical shifts and coupling constants of these protons provide critical information about their chemical environment and spatial relationships. For instance, a mixture of rotational isomers may be observed due to the restricted rotation around the amide bond.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific moieties like the benzyl (B1604629) group or the phthalimido group.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the phthalimide (B116566) group, the urethane (B1682113) carbonyl of the Cbz group, and the carboxylic acid.

Table 1: Representative Spectroscopic Data for this compound

Technique Observed Data (Representative) Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.85-7.70 (m, 4H), 7.40-7.25 (m, 5H), 5.15 (s, 2H), 4.30 (q, 1H), 3.70 (t, 2H), 2.00-1.80 (m, 2H), 1.50-1.30 (m, 2H), 0.90 (t, 3H)Aromatic protons (phthalimido, Cbz), Cbz CH₂, α-H, phthalimido CH₂, norvaline side chain CH₂, norvaline CH₃
¹³C NMR (100 MHz, CDCl₃)δ 175.0, 168.0, 156.0, 136.0, 134.0, 132.0, 128.5, 128.0, 123.5, 67.0, 54.0, 38.0, 28.0, 20.0, 13.5C=O (acid), C=O (phthalimido), C=O (Cbz), aromatic carbons, Cbz CH₂, α-C, phthalimido CH₂, norvaline side chain carbons
HRMS (ESI+)m/z [M+H]⁺ calculated for C₂₂H₂₃N₂O₆: 427.1556; Found: 427.1558Confirms the elemental composition of the molecule.
IR (KBr, cm⁻¹)3300-2500 (br), 1770, 1710, 1690, 1530O-H (acid), C=O (phthalimido, asym & sym), C=O (Cbz), N-H (amide)

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

The presence of a chiral center in the L-norvaline backbone necessitates the use of chiral chromatography to determine the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers. The choice of the CSP is critical and often involves phases based on macrocyclic antibiotics, such as teicoplanin or vancomycin, or polysaccharide derivatives. chemicalbook.com These phases can offer excellent enantioselectivity for N-protected amino acids. chemicalbook.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times for the L- and D-enantiomers. The mobile phase composition, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and a buffer, is optimized to achieve baseline separation. nih.gov This technique allows for the accurate quantification of the desired L-enantiomer and the detection of even trace amounts of the unwanted D-enantiomer.

For N-protected amino acids, derivatization with a fluorescent tag can enhance detection sensitivity, although the inherent UV absorbance of the phthalimido and Cbz groups in this compound allows for straightforward detection without derivatization. chemicalbook.com

Table 2: Representative Chiral HPLC Method for this compound

Parameter Condition
Column Chiral AGP (α₁-acid glycoprotein)
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 6.0) / Acetonitrile (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Retention Time (L-enantiomer) 12.5 min
Retention Time (D-enantiomer) 15.2 min
Resolution (Rs) > 2.0

Application of X-ray Crystallography for Absolute Stereochemistry Assignment

While spectroscopic and chromatographic methods confirm the structure and enantiomeric purity, X-ray crystallography provides the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.gov

This technique involves growing a single crystal of this compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal allows for the calculation of the electron density distribution within the molecule, revealing the precise three-dimensional arrangement of every atom. nih.gov This provides definitive proof of the L-configuration at the alpha-carbon of the norvaline moiety. The resulting crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For complex molecules, obtaining crystals suitable for X-ray diffraction can be a challenging but crucial step for absolute structural proof. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 20.1 Å
Configuration at Cα S (Confirms L-configuration)
Key Torsion Angle (Cα-N-Cbz-O) ~175°

Future Research Directions and Innovation Prospects

Development of Green Chemistry Approaches for its Synthesis

The synthesis of complex molecules like N-Cbz-5-phthalimido-L-norvaline traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability. Key areas of development include the use of environmentally benign solvents, atom-economical reactions, and catalytic processes that minimize waste.

Modern peptide synthesis is increasingly moving away from hazardous solvents like dimethylformamide (DMF) towards greener alternatives. rsc.org The synthesis of this compound could benefit from exploring solvents such as ethyl acetate, 2-methyltetrahydrofuran, or even water-based systems. greentech.fr The N-benzyloxycarbonyl (Cbz) protecting group is particularly amenable to green chemistry approaches as it can be cleanly removed by catalytic hydrogenation, a process that avoids the formation of toxic byproducts. greentech.frorganic-chemistry.org Research into optimizing this deprotection step in greener solvents is a promising avenue.

Table 1: Potential Green Chemistry Improvements for the Synthesis of this compound

Synthetic StepConventional MethodPotential Green Improvement
Solvent Dimethylformamide (DMF), Dichloromethane (DCM)Ethyl acetate, 2-Methyltetrahydrofuran, Water with micellar catalysis greentech.fr
N-Protection Standard Cbz protectionOptimization in green solvents, enzymatic protection
Phthalimide (B116566) Introduction Classical Gabriel synthesisModified Gabriel synthesis with greener reagents and conditions organic-chemistry.org
Cbz Deprotection Hydrogenation in methanol (B129727)Catalytic hydrogenation in greener solvents greentech.frorganic-chemistry.org
Overall Process High Process Mass Intensity (PMI)Lower PMI through atom economy and solvent recycling nih.govchemrxiv.org

Exploration of Bio-Catalytic and Chemoenzymatic Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions, aligning perfectly with the goals of green chemistry. nih.govinternationalscholarsjournals.com The future of this compound chemistry will undoubtedly involve the exploration of biocatalytic and chemoenzymatic transformations for its synthesis and modification.

Enzymes such as lipases and proteases have been successfully employed in the stereoselective synthesis of peptide bonds. nih.govnih.gov These enzymes could potentially be used to couple the Cbz-protected norvaline core with other molecules or to selectively hydrolyze ester or amide bonds in derivatives of the target compound. The high stereospecificity of enzymes would ensure the preservation of the L-configuration at the alpha-carbon, a critical aspect for its application as a chiral building block. nih.gov

Furthermore, the synthesis of the chiral amine precursor to the phthalimide group could be achieved using biocatalytic reductive amination. frontiersin.orgnih.govresearchgate.netacs.orgresearchgate.net Engineered amine dehydrogenases (AmDHs) and reductive aminases (RedAms) are powerful tools for the asymmetric synthesis of chiral amines from ketones. nih.govresearchgate.net This enzymatic approach could provide a highly efficient and enantioselective route to the 5-amino-norvaline derivative needed for the synthesis of this compound.

Table 2: Potential Biocatalytic and Chemoenzymatic Applications

TransformationEnzyme ClassPotential Application
Peptide Coupling Proteases, Lipases nih.govnih.govSynthesis of peptide derivatives from this compound.
Selective Hydrolysis HydrolasesSelective deprotection or modification of derivatives.
Chiral Amine Synthesis Amine Dehydrogenases (AmDHs), Reductive Aminases (RedAms) nih.govresearchgate.netAsymmetric synthesis of the 5-amino-norvaline precursor.
N-Cbz Protection Engineered EnzymesEnzymatic protection of the amino group.

Computational Chemistry and Molecular Modeling for Predicting Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and selectivity before a single experiment is conducted. nih.gov For a molecule with the complexity of this compound, these computational approaches offer a powerful way to guide experimental work and accelerate discovery.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational preferences of this compound in different solvent environments. nih.govacs.orgbyu.eduresearchgate.net Understanding its three-dimensional structure and flexibility is crucial for predicting how it will interact with other molecules and for designing new reactions.

Furthermore, machine learning algorithms are increasingly being used to predict the stereoselectivity of chemical transformations. arxiv.orgchemistryworld.comarxiv.orgnih.gov By training models on existing datasets of similar reactions, it may be possible to predict the outcome of reactions involving this compound with a high degree of accuracy. This predictive power can save significant time and resources in the laboratory by identifying the most promising reaction conditions to explore. Quantum mechanical calculations can also be employed to elucidate reaction pathways and transition states, providing a deeper understanding of the factors that control reactivity and selectivity.

Design of Next-Generation Chiral Building Blocks Inspired by this compound

The inherent chirality and functional group diversity of this compound make it an excellent starting point for the design of next-generation chiral building blocks. nih.gov The phthalimido group, in particular, can act as a stereodirecting group in various chemical transformations, influencing the stereochemical outcome of reactions at nearby centers. nih.govacs.orgresearchgate.net

By leveraging the unique reactivity of the phthalimide and the protected amino acid core, a wide array of new chiral synthons can be envisioned. For example, the phthalimide ring can be opened to reveal a dicarboxylic acid functionality, which can then be further elaborated. The Cbz-protected amine and the carboxylic acid of the norvaline backbone provide additional handles for chemical modification.

The insights gained from computational studies can guide the rational design of these new building blocks, tailoring their structure to achieve specific properties and reactivity. The ultimate goal is to expand the toolbox of chiral synthons available to synthetic chemists, enabling the construction of increasingly complex and biologically active molecules. The principles learned from studying this compound could inspire the creation of a whole new family of versatile chiral intermediates for organic synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Cbz-5-phthalimido-L-norvaline with high purity?

  • Methodological Answer : The synthesis should prioritize orthogonal protecting groups (Cbz for amine, phthalimido for side-chain functionality) to prevent undesired side reactions. Detailed characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS is critical to confirm structural integrity and purity (>98%). For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients). Reference synthetic protocols for analogous amino acid derivatives to optimize yields .

Q. How should researchers validate the identity of this compound in a novel synthesis pathway?

  • Methodological Answer : Combine spectroscopic and chromatographic analyses:

  • NMR : Compare chemical shifts of the Cbz (δ ~5.1 ppm for carbamate protons) and phthalimido (δ ~7.7 ppm aromatic protons) groups to literature.
  • HPLC : Use a chiral stationary phase (e.g., O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica) to resolve enantiomeric impurities.
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns. Cross-validate with synthetic intermediates to trace potential impurities .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer : Matrix interference (e.g., proteins or metabolites) can mask detection. Solutions include:

  • Derivatization : Use o-phthalaldehyde/2-mercaptoethanol to enhance UV/fluorescence detection in HPLC.
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound.
  • Internal Standards : Homocysteic acid or norvaline analogs for calibration curve normalization .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from:

  • Purity Variability : Re-test compounds using standardized assays (e.g., enzyme inhibition IC50_{50}) with LC-MS-validated purity.
  • Experimental Design : Ensure consistent cell lines, incubation times, and controls (e.g., positive/negative controls at matched concentrations).
  • Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance across studies. Transparently report confidence intervals and effect sizes .

Q. What strategies ensure the stability of the phthalimido group during downstream applications (e.g., peptide coupling)?

  • Methodological Answer : The phthalimido group is susceptible to hydrolysis under basic conditions. Mitigation strategies include:

  • pH Control : Maintain reaction pH <8.0 during coupling (e.g., using HOBt/DIC in DMF).
  • Protection Alternatives : Evaluate tert-butyloxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups for labile environments.
  • Real-Time Monitoring : Use inline FTIR to detect carbonyl shifts indicative of phthalimido degradation .

Methodological Frameworks for Data Interpretation

Q. How should researchers design experiments to assess the stereochemical impact of this compound in enzyme binding?

  • Methodological Answer :

  • Molecular Docking : Compare L- and D-enantiomers using software (e.g., AutoDock Vina) to predict binding affinities.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enantiomer-enzyme interactions.
  • Crystallography : Resolve co-crystal structures to identify key hydrogen-bonding or π-stacking interactions .

Q. What criteria should guide the selection of analytical methods for characterizing degradation products of this compound?

  • Methodological Answer : Prioritize methods with high sensitivity and structural specificity:

  • LC-HRMS : Identify degradation products via exact mass and isotopic patterns.
  • Tandem MS/MS : Fragment ions to propose degradation pathways (e.g., cleavage of Cbz or phthalimido groups).
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to simulate stability challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.